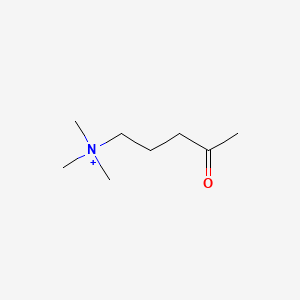

Trimethyl(4-oxopentyl)ammonium

Description

Properties

CAS No. |

25351-37-5 |

|---|---|

Molecular Formula |

C8H18NO+ |

Molecular Weight |

144.23 g/mol |

IUPAC Name |

trimethyl(4-oxopentyl)azanium |

InChI |

InChI=1S/C8H18NO/c1-8(10)6-5-7-9(2,3)4/h5-7H2,1-4H3/q+1 |

InChI Key |

UKCYTFTWLWVZSO-UHFFFAOYSA-N |

SMILES |

CC(=O)CCC[N+](C)(C)C |

Canonical SMILES |

CC(=O)CCC[N+](C)(C)C |

Related CAS |

25351-18-2 (iodide) |

Synonyms |

4-oxo-N,N,N-trimethylpentaminium chloride 4-oxo-N,N,N-trimethylpentanaminium iodide 5-TMAP 5-trimethylammonio-2-pentanone ketopentyltrimethylammonium KPTMA OTMA iodide trimethyl(4-oxopentyl)ammonium trimethyl(4-oxopentyl)ammonium chloride trimethyl(4-oxopentyl)ammonium iodide trimethyl(4-oxopentyl)ammonium perchlorate |

Origin of Product |

United States |

Scientific Research Applications

Antimicrobial Activity

Trimethyl(4-oxopentyl)ammonium has been studied for its antimicrobial properties. Research indicates that compounds with quaternary ammonium structures often exhibit significant activity against a range of pathogens, including bacteria and fungi. For instance, the compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antimicrobial agents .

Neurotransmitter Agonism

The crystal structure of this compound chloride has been analyzed to understand its interaction with neurotransmitter receptors. It has been suggested that this compound may act as an agonist for certain neurotransmitter pathways, which could have implications for treating neurological disorders .

Surfactant Applications

Due to its amphiphilic nature, this compound can function as a surfactant in various formulations. Its ability to reduce surface tension makes it useful in applications such as emulsifiers in cosmetic products and stabilizers in pharmaceutical formulations.

Polymer Chemistry

The incorporation of this compound into polymer matrices has been explored to enhance material properties. Studies have indicated that it can improve the mechanical strength and thermal stability of polymer composites, making it valuable in developing advanced materials .

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of various quaternary ammonium compounds, this compound was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 0.1% w/v, indicating its potential as a potent antimicrobial agent .

Case Study 2: Neurological Applications

A research team conducted molecular docking studies to assess the binding affinity of this compound to neurotransmitter receptors. The findings suggested that the compound exhibits favorable interactions with serotonin receptors, supporting its potential use in developing treatments for depression and anxiety disorders .

Data Table: Summary of Applications

Comparison with Similar Compounds

Key Structural Features :

- Quaternary ammonium core : Ensures cationic character, enhancing solubility in polar solvents.

- 4-Oxopentyl chain : Provides a reactive site (ketone) for nucleophilic additions or reductions.

- Molecular formula: Presumed to be $ \text{C}9\text{H}{20}\text{NO}^+ \text{X}^- $, where $ \text{X}^- $ is a counterion (e.g., chloride, bromide).

Comparison with Similar Compounds

Quaternary ammonium compounds vary widely in applications based on their substituents. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Key Differentiators

Functional Group Reactivity :

- The 4-oxopentyl group in this compound introduces a ketone, enabling reactions like Schiff base formation or reductions to alcohols. This contrasts with CTAB’s inert alkyl chain or benzyltrimethylammonium’s aromatic stability .

- Trimethylsilyloxy derivatives (e.g., ) exhibit silicon-mediated stability and utility in NMR, a feature absent in the target compound .

Solubility and Surfactant Properties :

- CTAB’s long alkyl chain (C16) confers superior surfactant properties (critical micelle concentration ~1 mM) compared to this compound’s shorter, ketone-bearing chain, which may limit micelle formation but enhance solubility in polar solvents .

Thermal and Chemical Stability :

- Aromatic derivatives (e.g., Trimethyl(p-methylbenzyl)ammonium) exhibit higher thermal stability (>200°C) compared to aliphatic chains in this compound, which may degrade at lower temperatures due to ketone reactivity .

Preparation Methods

Alkylation of Trimethylamine with 5-Halo-2-pentanone

The most direct method involves the Menschutkin reaction , where trimethylamine reacts with 5-halo-2-pentanone (e.g., 5-chloro-2-pentanone) to form the quaternary ammonium salt.

Synthesis of 5-Chloro-2-pentanone

-

Reduction of Levulinic Acid : Levulinic acid (4-oxopentanoic acid) is reduced to 4-oxopentanol using lithium aluminum hydride (LiAlH₄).

-

Chlorination : The alcohol is treated with thionyl chloride (SOCl₂) to yield 5-chloro-2-pentanone:

Quaternization Reaction

Trimethylamine reacts with 5-chloro-2-pentanone in anhydrous ethanol under reflux:

Key Parameters :

Modification of Acetylcholine Analogs

An alternative route involves structural modification of acetylcholine. By replacing the ester oxygen with a methylene group, the target compound is obtained:

-

Hydrolysis of Acetylcholine : Acetylcholine is hydrolyzed to choline [(CH₃)₃N⁺CH₂CH₂OH] and acetic acid.

-

Tosylation : Choline’s hydroxyl group is converted to a tosylate using p-toluenesulfonyl chloride (TsCl):

-

Alkylation : The tosylate undergoes nucleophilic substitution with a acetylacetone enolate:

Challenges : Low yields due to competing elimination reactions.

Reductive Amination of 4-Oxopentanal

A less common approach involves reductive amination of 4-oxopentanal with trimethylamine:

Limitations : Requires precise pH control and yields <50%.

Optimization of Reaction Conditions

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Anhydrous ethanol | Maximizes SN2 reactivity |

| Temperature | 70°C | Balances reaction rate and side reactions |

| Reaction Time | 12–16 hours | Ensures complete conversion |

| Stoichiometry | 1:1.2 (amine:alkylator) | Compensates for volatility losses |

Side Reactions :

-

Over-alkylation: Formation of bis-quaternary salts.

-

Elimination: Production of alkenes in polar aprotic solvents.

Analytical Characterization Techniques

X-ray Crystallography

The crystal structure of this compound chloride was resolved in the orthorhombic space group P2₁2₁2₁, with unit cell dimensions a = 10.440 Å, b = 14.600 Å, and c = 6.804 Å. Key findings include:

Spectroscopic Analysis

-

¹H NMR (D₂O) : δ 3.25 (s, 9H, N⁺(CH₃)₃), 2.85 (t, 2H, N⁺-CH₂), 2.40 (m, 4H, CH₂CO), 2.10 (s, 3H, COCH₃).

-

IR (KBr) : 1720 cm⁻¹ (C=O stretch), 1480 cm⁻¹ (C-N⁺ stretch).

Challenges and Limitations

-

Alkylating Agent Stability : 5-Chloro-2-pentanone is prone to hydrolysis, necessitating anhydrous conditions.

-

Purification Difficulties : Separation from byproducts like trimethylamine hydrochloride requires ion-exchange chromatography.

-

Scalability : Large-scale reactions face heat dissipation issues, leading to decreased yields.

Applications and Derivatives

Q & A

Q. How do structural modifications (e.g., alkyl chain length) alter the environmental persistence of this compound analogs?

- Methodological Answer: Structure-activity relationship (SAR) studies compare half-lives () of homologs in simulated wastewater. Longer alkyl chains (C12–C16) increase hydrophobicity and adsorption to sludge, reducing biodegradability. Use OECD 301F respirometry to assess aerobic degradation kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.